Superior VCaP Xenograft Tumor Control: ODM-204 vs. Enzalutamide, Abiraterone, and Their Combination
In a 28-day VCaP xenograft study in intact male nude mice, ODM-204 (50 mg/kg/day oral) significantly reduced tumor growth and demonstrated antitumor activity superior to that of single-agent enzalutamide, single-agent abiraterone, and the enzalutamide plus abiraterone combination [1]. ODM-204 alone achieved 66% tumor growth inhibition (TGI) at this dose [2].
| Evidence Dimension | In vivo antitumor efficacy (tumor growth inhibition in VCaP xenograft) |
|---|---|
| Target Compound Data | ODM-204 50 mg/kg/day p.o.: 66% TGI; superior to all comparator arms |
| Comparator Or Baseline | Enzalutamide monotherapy, abiraterone monotherapy, and enzalutamide + abiraterone combination (specific TGI values not reported; ODM-204 arm statistically superior) |
| Quantified Difference | ODM-204 > enzalutamide; ODM-204 > abiraterone; ODM-204 > enzalutamide + abiraterone combination (rank-order superiority) |
| Conditions | VCaP human prostate cancer xenograft in intact male nude mice; 28-day oral dosing; n values and statistical tests reported in abstract |
Why This Matters
This is the only study where a dual AR/CYP17A1 inhibitor has been directly compared to both single-target standard-of-care agents and their combination in the same model; ODM-204's superiority over the combination arm indicates that coformulated dual pharmacology provides a therapeutic gain beyond simple additivity.
- [1] Kallio P, Oksala R, Moilanen A, et al. ODM-204, a novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer. J Clin Oncol. 2016;34(2_suppl):230. View Source
- [2] Oksala R, Moilanen A, Riikonen R, et al. ODM-204: A novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer—Preclinical data. J Clin Oncol. 2015;33(7_suppl):221. View Source
